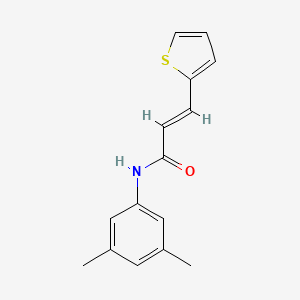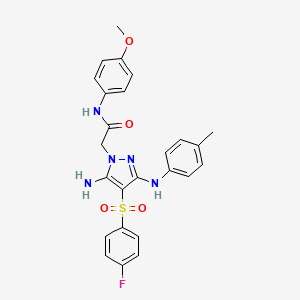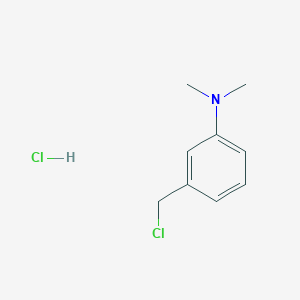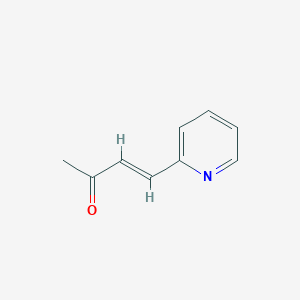![molecular formula C25H25FN4O3 B2756027 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 863558-40-1](/img/structure/B2756027.png)
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis and other bacterial strains. Among these, specific derivatives exhibited significant inhibition of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication, indicating potential as antimicrobial and antituberculosis agents (V. U. Jeankumar et al., 2013).
CNS Receptor Targeting for Alzheimer's Disease
Compounds similar in structure have been used as molecular imaging probes to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrates the potential of such compounds in the diagnosis and understanding of neurodegenerative diseases. The specific probe used in this study indicated a significant decrease in 5-HT1A receptor densities in affected individuals, correlating with clinical symptoms of Alzheimer's disease (V. Kepe et al., 2006).
Anti-Inflammatory and Analgesic Agents
Novel derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), showing significant activity and potential as therapeutic agents for managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antipsychotic Potential
Research into heterocyclic analogues of known compounds has explored their potential as antipsychotic agents. Evaluation of these compounds has involved binding assays to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo assays for antipsychotic activity. Certain derivatives have shown promising results, suggesting their potential use in the treatment of psychiatric disorders (M. H. Norman et al., 1996).
Antiviral Research
The development of novel compounds with antiviral activities has included research into their efficacy against various strains, including the H5N1 influenza virus. Several synthesized compounds have demonstrated significant reduction in viral activities, indicating potential applications in antiviral therapy (A. Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-20-5-1-2-6-21(20)29-10-12-30(13-11-29)22(19-4-3-9-27-15-19)16-28-25(31)18-7-8-23-24(14-18)33-17-32-23/h1-9,14-15,22H,10-13,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCXLZPLQGUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)


![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)
![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)



![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone](/img/structure/B2755967.png)